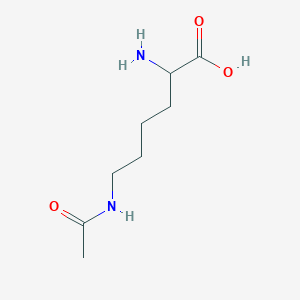6-Acetamido-2-azaniumylhexanoate is a natural product found in Phaseolus vulgaris with data available.
6-Acetamido-2-aminohexanoic acid
CAS No.: 1071-49-4
Cat. No.: VC16032736
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1071-49-4 |
|---|---|
| Molecular Formula | C8H16N2O3 |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | 6-acetamido-2-aminohexanoic acid |
| Standard InChI | InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13) |
| Standard InChI Key | DTERQYGMUDWYAZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCCCCC(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Features
The IUPAC name for this compound is 6-acetamido-2-aminohexanoic acid, reflecting its hexanoic acid backbone with amino groups at positions 2 and 6, the latter acetylated. Its condensed formula, , underscores its relationship to lysine while distinguishing its post-translational modification . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1071-49-4 | |
| Molecular Weight | 188.22 g/mol | |
| SMILES Notation | CC(=O)NCCCCC(C(=O)O)N | |
| PubChem CID | 265949 |
The acetyl moiety at the sixth carbon introduces steric and electronic modifications that influence hydrogen bonding capacity and solubility compared to unmodified lysine .
Stereochemical Considerations
While the DL-racemic form is commonly reported , enantiomerically pure L-lysine derivatives (e.g., ) are prioritized in peptide synthesis for compatibility with biological systems . X-ray crystallography and NMR studies confirm that acetylation induces conformational restrictions in the side chain, favoring extended conformations in aqueous solutions .
Synthetic Methodologies
Conventional Acetylation of Lysine
The most direct synthesis involves selective epsilon-amino acetylation of lysine using acetic anhydride under alkaline conditions :
Key optimization parameters include:
-
pH control: Maintaining pH 8–9 prevents N-terminal acetylation .
-
Stoichiometry: A 1:1 molar ratio of lysine to acetic anhydride minimizes diacetylation byproducts .
-
Deprotection: Hydrochloric acid in dioxane efficiently removes tert-butoxycarbonyl (Boc) groups without cleaving the acetamido moiety .
Solid-Phase Peptide Synthesis (SPPS) Integration
In peptide engineering, 6-acetamido-2-aminohexanoic acid is incorporated via Fmoc-protected building blocks. The acetyl group remains inert during standard SPPS coupling/deprotection cycles, enabling precise placement in synthetic peptides . Post-synthetic modifications, such as fluorescent labeling, exploit the epsilon-acetamido group’s reactivity in click chemistry applications .
Physicochemical Properties and Computational Analysis
Partitioning Behavior and Solubility
RDKit-calculated properties reveal distinct biophysical characteristics :
| Parameter | Value |
|---|---|
| LogP (Octanol-Water) | 0.08 |
| Topological Polar SA | 58.20 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
The low LogP value indicates higher hydrophilicity compared to lysine (LogP −3.05), attributable to the acetamido group’s polarity. This enhances solubility in aqueous buffers (≥50 mg/mL at pH 7), making it suitable for biological assays .
Spectroscopic Signatures
-
NMR: -NMR (DMSO-d6) shows characteristic acetamido methyl singlet at δ 2.10 ppm and backbone α-proton multiplet at δ 3.81 ppm .
-
Mass Spectrometry: ESI-MS ([M+H]+) peaks at m/z 189.2 align with theoretical molecular weight .
Biological Applications and Research Findings
Protein Engineering and Labeling
This compound serves as a bioorthogonal handle in amber codon suppression systems. For example, Grininger et al. incorporated it into acyl carrier protein (ACP) mutants of fungal fatty acid synthase (mFAS) to enable site-specific fluorophore conjugation . Key results include:
| Application | Outcome | Reference |
|---|---|---|
| ACP-GFP Labeling | 89% labeling efficiency with TAMRA | |
| mFAS Modification | Retained enzymatic activity post-modification |
Metabolic Studies in Legumes
In Phaseolus vulgaris, 6-acetamido-2-aminohexanoic acid accumulates during nitrogen stress, suggesting a role in amino acid recycling . Its detection via LC-MS/MS in root nodules implies involvement in symbiosis with nitrogen-fixing bacteria .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume